Gallopamil
Overview
Description
Gallopamil is a calcium ion antagonist with a significant role in the treatment of cardiovascular diseases, particularly stable angina pectoris. It is known for its effectiveness in increasing exercise tolerance and reducing the frequency of angina attacks without significantly altering cardiac function. Gallopamil is a methoxy derivative of verapamil and belongs to the phenylalkylamine class of calcium antagonists, which act on the vascular system, heart, and nodal structures .
Synthesis Analysis
The synthesis of gallopamil involves the creation of a racemic mixture, which is a combination of enantiomers with different pharmacodynamic or pharmacokinetic properties. The solid-state properties of gallopamil hydrochloride have been characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray powder diffractometry (XRD), and differential scanning calorimetry (DSC). These studies have shown that the racemic mixtures of gallopamil hydrochloride exist as racemic compounds, with distinct crystalline structures from their single enantiomers .
Molecular Structure Analysis
Gallopamil's molecular structure allows for various conformations, which are essential for its calcium-antagonistic properties. Conformational analysis has shown that the neutral form of gallopamil has a single predominant configuration, while the protonated form yields several conformers. The drug's ability to inhibit calcium translocation is dependent on the availability of a protonated configuration, which is influenced by the pH of the environment .
Chemical Reactions Analysis
The metabolism of gallopamil involves oxidative O-demethylation and N-dealkylation processes, which are both regioselective and enantioselective. The O-demethylation produces monophenolic metabolites, while N-dealkylation leads to the formation of secondary amines and carboxylic acid metabolites. These metabolic pathways are essential for the drug's elimination and can vary between rat and human liver microsomes .
Physical and Chemical Properties Analysis
Gallopamil's physical and chemical properties are characterized by its interaction with calcium channels. It inhibits the transmembrane influx of calcium ions into myocardial, cardiac pacemaker, and vascular smooth muscle cells. This inhibition leads to a reduction in myocardial contractility and oxygen consumption, dampening of cardiac pacemaker activity, vasodilation, and protection against calcium overload-induced necrotization. The cardiovascular effects of gallopamil are quantitatively comparable to those of verapamil but are approximately one order of magnitude greater .
Relevant Case Studies
Several clinical trials have demonstrated the efficacy of gallopamil in patients with stable angina pectoris. In a randomized double-blind comparison, gallopamil showed an increase in exercise time to the development of angina and was well-tolerated with few unwanted effects . Another study on patients with coronary artery disease indicated that long-term administration of gallopamil significantly reduced anginal frequency without altering left ventricular function . Additionally, gallopamil has been shown to be effective in models of ventricular arrhythmia in dogs, suggesting its potential as an antiarrhythmic drug .
Scientific Research Applications
1. Cardiovascular Health
Gallopamil has been studied for its effects on myocardial ischemia, particularly during procedures like percutaneous transluminal coronary angioplasty (PTCA). Research indicates that gallopamil can reduce the degree of ST-segment/T-wave changes induced by balloon inflation, suggesting a beneficial effect in attenuating ischemic reactions during coronary occlusion (Rauch et al., 2012). Additionally, in elderly patients with stable effort angina, gallopamil demonstrated efficacy in reducing signs and symptoms of ischemia, with few adverse effects (Acanfora et al., 2000).
2. Asthma and Airway Remodeling
Gallopamil's potential in reducing airway remodeling in severe asthma has been explored. A study showed that treatment with gallopamil for 12 months reduced bronchial smooth muscle (BSM) remodeling and prevented the occurrence of asthma exacerbations (Girodet et al., 2015).
3. Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of gallopamil revealed that its oral clearances and half-lives of R- and S-gallopamil are similar, indicating non-stereoselective pharmacokinetics at steady-state (Gross et al., 2000).
4. Drug Metabolism Studies
Studies on verapamil's metabolites, including gallopamil, have highlighted the importance of analyzing these compounds in various biological matrices like plasma, urine, and cell culture media for understanding drug metabolism (Walles et al., 2002).
5. Molecular Synthesis
Research into the synthesis of gallopamil hydrochloride, a calcium channel blocker, has contributed to our understanding of its chemical structure and properties (Geng Min, 2011).
6. Impact on Exercise-Induced Bronchospasm
A study evaluating the duration of protection of calcium channel blockers like gallopamil against exercise-induced bronchospasm in asthmatic patients found that inhaled gallopamil provided significant but short-term protection (Massey et al., 2004).
7. Potential COVID-19 Treatment
Gallopamil was identified through an in silico repurposing pipeline as a potential treatment for early COVID-19, suggesting its relevance in current pandemic management strategies (MacMahon et al., 2021).
Safety And Hazards
Future Directions
Future directions for research in this area involve further delineation of cellular/molecular mechanisms involved in effects of exercise training on collateralized myocardium, as well as development of novel therapies based on emerging concepts regarding exercise training and coronary artery disease .
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWNAFCTODIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045172 | |
Record name | Gallopamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallopamil | |
CAS RN |
16662-47-8 | |
Record name | (±)-Gallopamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallopamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gallopamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALLOPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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